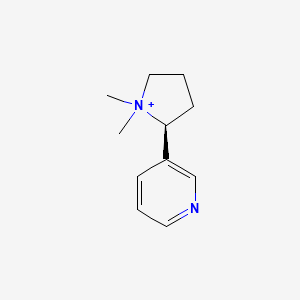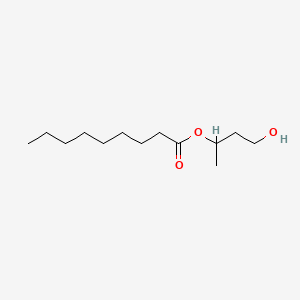
3-Hydroxy-1-methylpropyl nonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methylpropyl nonan-1-oate is an organic compound with the molecular formula C13H26O3 It is an ester formed from the reaction between 3-hydroxy-1-methylpropanol and nonanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methylpropyl nonan-1-oate typically involves the esterification reaction between 3-hydroxy-1-methylpropanol and nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methylpropyl nonan-1-oate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides (RO-) and amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of different ester derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methylpropyl nonan-1-oate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methylpropyl nonan-1-oate involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis. The compound may also interact with lipid membranes, influencing their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-1-methylpropyl octanoate
- 3-Hydroxy-1-methylpropyl decanoate
- 3-Hydroxy-1-methylpropyl dodecanoate
Comparison
3-Hydroxy-1-methylpropyl nonan-1-oate is unique due to its specific chain length and the presence of a hydroxyl group. Compared to its analogs with shorter or longer chain lengths, it may exhibit different physical properties, such as melting and boiling points, and distinct reactivity patterns. The presence of the hydroxyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications.
Propiedades
Número CAS |
89457-52-3 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl nonanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-13(15)16-12(2)10-11-14/h12,14H,3-11H2,1-2H3 |
Clave InChI |
ODCLBFHKYXZZSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


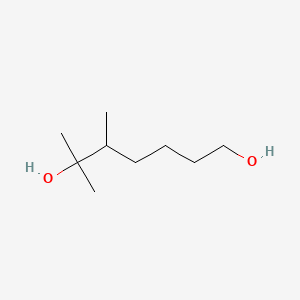
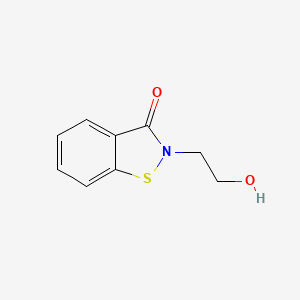
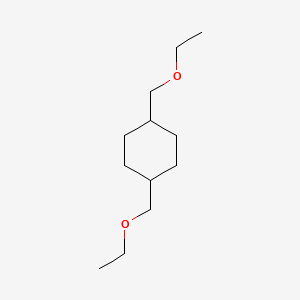
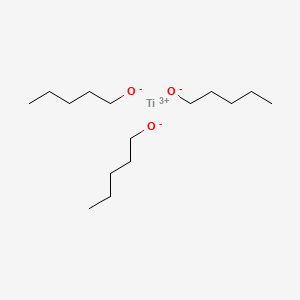
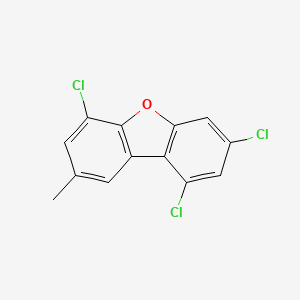


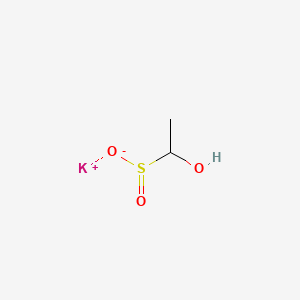
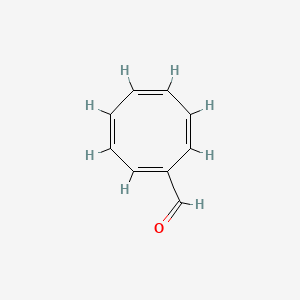
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
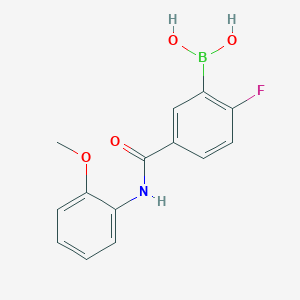
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

